Tert-butyl 2-bromoisonicotinate
Description
Tert-butyl 2-bromoisonicotinate is a synthetic ester derivative of isonicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a tert-butyl ester group. Notably, it has demonstrated antibacterial efficacy against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-E. coli), with reported minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL . The compound is synthesized via Fischer esterification, a widely used method for converting carboxylic acids to esters under acidic conditions . Its tert-butyl ester group enhances stability and influences solubility, making it a valuable intermediate in medicinal chemistry and drug development.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLHTVAIZWDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | Not explicitly provided* | — | Pyridine ring, 2-bromo, tert-butyl ester |
| Methyl 2-bromoisonicotinate | C₇H₆BrNO₂ | 216.04 | Pyridine ring, 2-bromo, methyl ester |
| Butyl 2-bromoisonicotinate | C₁₀H₁₂BrNO₂ | 258.11 | Pyridine ring, 2-bromo, butyl ester |
| Tert-butyl bromoisobutyrate | C₈H₁₅BrO₂ | 223.11 | Brominated isobutyrate, tert-butyl ester |
*Molecular formula inferred: Likely C₁₀H₁₂BrNO₂ (based on butyl analog adjustments).
Table 2: Antibacterial Activity (MIC Values)
| Compound | ESBL-E. coli ST405 (mg/mL) | MRSA (mg/mL) |
|---|---|---|
| Butyl 2-bromoisonicotinate | 0.78 | 0.78 |
| Derivative 5a (butyl analog) | 3.12 | 1.56 |
| Methyl 2-bromoisonicotinate | Not reported | Not reported |
| Tert-butyl bromoisobutyrate | Not reported | Not reported |
Butyl 2-bromoisonicotinate exhibits superior activity compared to its derivatives, highlighting the importance of the ester group and bromine positioning . Methyl 2-bromoisonicotinate is marketed for "enhanced applications" but lacks published MIC data . Tert-butyl bromoisobutyrate is primarily used in pharmaceutical synthesis without documented antibacterial efficacy .
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